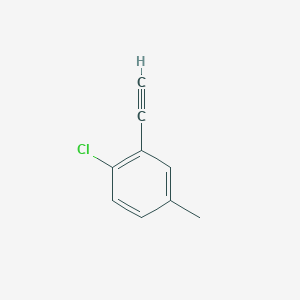

1-Chloro-2-ethynyl-4-methylbenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-ethynyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZWNHQZCUNRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Substituted Halogenated Aromatics in Organic Chemistry

Substituted halogenated aromatic compounds are a cornerstone of modern organic chemistry, serving as versatile precursors in a myriad of synthetic transformations. sigmaaldrich.com The presence of a halogen atom on an aromatic ring, such as the chlorine in 1-Chloro-2-ethynyl-4-methylbenzene, provides a reactive handle for various cross-coupling reactions. These reactions are fundamental to the construction of complex molecular frameworks from simpler starting materials.

The reactivity of the carbon-halogen bond is a critical factor, with the bond strength and susceptibility to oxidative addition by a metal catalyst varying down the halogen group. organic-chemistry.org While aryl iodides and bromides are often more reactive, the relative affordability and availability of aryl chlorides have driven the development of highly active catalyst systems capable of activating the stronger carbon-chlorine bond. researchgate.net

Furthermore, the electronic nature of other substituents on the aromatic ring significantly influences the reactivity of the halogenated site. Electron-withdrawing groups can enhance the electrophilicity of the carbon attached to the halogen, facilitating nucleophilic aromatic substitution, while both electron-donating and electron-withdrawing groups can modulate the efficacy of metal-catalyzed cross-coupling reactions. organic-chemistry.org The interplay of these electronic effects and the position of the substituents are key considerations in designing synthetic routes.

Research Rationale for Investigating 1 Chloro 2 Ethynyl 4 Methylbenzene As a Synthetic Intermediate

The investigation into 1-Chloro-2-ethynyl-4-methylbenzene as a synthetic intermediate is driven by its bifunctional nature. The molecule possesses two key reactive sites: the chloro substituent on the aromatic ring and the terminal ethynyl (B1212043) (alkyne) group. This dual functionality allows for sequential and selective reactions, making it a valuable building block for the synthesis of more complex molecules.

The chloro group can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira, Suzuki, Heck, and Buchwald-Hartwig amination reactions. researchgate.netwikipedia.org The terminal alkyne is also highly versatile, capable of undergoing its own set of transformations, including copper-catalyzed azide-alkyne cycloadditions (click chemistry), polymerization, and other coupling reactions. wikipedia.org

This orthogonal reactivity is particularly appealing for the construction of conjugated polymers and functional materials. For instance, the ethynyl group can be polymerized to form poly(phenylene ethynylene)s (PPEs), a class of materials with interesting photophysical and electronic properties. The chloro and methyl substituents on the phenyl ring can be used to tune the solubility and solid-state packing of these polymers, thereby influencing their material properties.

Spectroscopic and Structural Elucidation of 1 Chloro 2 Ethynyl 4 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 1-Chloro-2-ethynyl-4-methylbenzene, ¹H and ¹³C NMR are fundamental in mapping its carbon-hydrogen framework.

Proton NMR Chemical Shift Analysis and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule: the methyl group, the aromatic protons, and the acetylenic proton.

Methyl Protons (-CH₃): The three protons of the methyl group at position 4 are chemically equivalent and are expected to appear as a sharp singlet. Based on typical chemical shifts for methyl groups attached to a benzene (B151609) ring, this signal would likely be found in the range of δ 2.3-2.4 ppm. rsc.org

Aromatic Protons (Ar-H): The benzene ring has three protons at positions 3, 5, and 6. These protons are in distinct chemical environments and would give rise to a complex splitting pattern.

The proton at position 3 is adjacent to the chloro and ethynyl (B1212043) substituents.

The proton at position 5 is adjacent to the methyl group.

The proton at position 6 is situated between the chloro substituent and a hydrogen. These protons would typically appear in the aromatic region of the spectrum, approximately between δ 7.0 and 7.5 ppm. Spin-spin coupling between these adjacent, non-equivalent protons would result in doublets or multiplets, governed by the n+1 rule. docbrown.info

Acetylenic Proton (≡C-H): The single proton attached to the terminal alkyne is expected to produce a singlet. Its chemical shift is influenced by the anisotropic magnetic field of the triple bond and typically appears in the region of δ 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Methyl (-CH₃) | ~2.4 | Singlet (s) | 3H |

| Acetylenic (≡C-H) | ~3.3 | Singlet (s) | 1H |

Carbon-13 NMR Spectroscopic Assignments and Substituent Effects

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments.

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear in the aliphatic region, typically around δ 21-22 ppm. rsc.org

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will have chemical shifts influenced by the attached substituents (chloro, ethynyl, and methyl).

The carbon bearing the chloro group (C1) will be shifted downfield.

The carbon bearing the ethynyl group (C2) will also be in the aromatic region.

The carbon with the methyl group (C4) and the other aromatic carbons (C3, C5, C6) will have distinct signals. These carbons typically resonate in the δ 120-140 ppm range. The specific shifts are determined by the cumulative electron-donating or -withdrawing effects of the substituents. docbrown.info

Alkynyl Carbons (-C≡C-): The two carbons of the ethynyl group are sp-hybridized and have characteristic chemical shifts. The terminal carbon (attached to H) typically appears around δ 80-85 ppm, while the internal carbon (attached to the ring) resonates at a slightly different field, often around δ 90-95 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | ~21 |

| Aromatic (C-H) | ~125-135 |

| Aromatic (C-Cl) | ~134 |

| Aromatic (C-C≡CH) | ~122 |

| Aromatic (C-CH₃) | ~139 |

| Alkynyl (Ar-C≡) | ~90 |

Advanced NMR Techniques for Structural Confirmation (e.g., COSY, HMQC, HMBC)

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques would be employed for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. It would be used to confirm the connectivity of the aromatic protons by showing which protons are adjacent on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link each proton signal (e.g., from the methyl, aromatic, and acetylenic groups) to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular structure. For instance, HMBC would show a correlation from the methyl protons to the C4 and C3/C5 carbons of the aromatic ring, and from the acetylenic proton to the C2 carbon of the ring, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

≡C-H Stretch: A sharp, strong absorption band characteristic of the terminal alkyne C-H bond is expected around 3300 cm⁻¹.

C-H Aromatic and Aliphatic Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹. rsc.org

C≡C Stretch: The carbon-carbon triple bond stretch of the alkyne group is expected to show a weak to medium absorption band in the range of 2100-2250 cm⁻¹. rsc.org

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in several bands in the 1450-1600 cm⁻¹ region. rsc.org

C-Cl Stretch: The carbon-chlorine bond stretch usually appears in the fingerprint region of the spectrum, typically between 700 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Methyl Group | C-H Stretch | 2850 - 3000 | Medium |

| Alkyne | C≡C Stretch | 2100 - 2250 | Weak-Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be measured, allowing for the determination of the elemental composition.

The molecular formula for this compound is C₉H₇Cl. Its nominal molecular weight is approximately 150.6 g/mol . sigmaaldrich.com

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), two distinct molecular ion peaks will be observed. youtube.com

An M⁺ peak for the molecule containing ³⁵Cl.

An M+2 peak for the molecule containing ³⁷Cl, which is two mass units heavier. The intensity ratio of the M⁺ to M+2 peaks is expected to be approximately 3:1, which is a characteristic signature for a compound containing one chlorine atom. youtube.com

Fragmentation Analysis: Upon ionization, the molecular ion can break down into smaller, charged fragments. The analysis of these fragments provides structural information. Predicted fragmentation pathways for this compound include:

Loss of a chlorine radical ([M-Cl]⁺) to form a stable cation.

Loss of a methyl radical ([M-CH₃]⁺).

Loss of an acetylene (B1199291) molecule ([M-C₂H₂]⁺).

Fragmentation of the chlorotoluene moiety, similar to that observed for p-chlorotoluene. nist.govmiamioh.edu

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₉H₇³⁵Cl]⁺ | Molecular Ion (M⁺) | ~150 |

| [C₉H₇³⁷Cl]⁺ | Isotopic Molecular Ion (M+2) | ~152 |

| [C₉H₇]⁺ | Loss of Cl | ~115 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no publicly available crystal structure data for this compound. If a suitable single crystal of the compound were grown and analyzed, the technique would provide:

Precise Bond Parameters: Accurate measurements of all bond lengths (e.g., C-C, C=C, C≡C, C-H, C-Cl) and bond angles would be obtained.

Conformational Details: The planarity of the benzene ring and the orientation of the substituents relative to the ring could be precisely determined.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as π-π stacking or C-H···Cl interactions that stabilize the crystal structure.

For comparison, the crystal structure of a related compound, 1-chloro-2-methyl-4-nitrobenzene, has been reported to crystallize in the monoclinic space group P 2₁/n, with the molecule being essentially planar. mdpi.comresearchgate.net A similar analysis for this compound would provide invaluable insight into its solid-state conformation and packing.

Crystal Packing and Intermolecular Interactions

Analysis of a similar structure, 1-chloro-2-methyl-4-nitrobenzene, reveals that the crystal structure is stabilized by a combination of π...π contacts, C-H...O hydrogen bonds, and close chlorine-oxygen interactions. mdpi.comresearchgate.net The molecules are stacked along the crystallographic axis through π...π interactions between adjacent benzene rings, with centroid-to-centroid distances measured at 3.719(4) Å. mdpi.comresearchgate.net

Furthermore, the presence of bifurcated C–H...O hydrogen bonds contributes to the formation of inversion-related molecular dimers, which assemble into an extensive three-dimensional network. mdpi.comresearchgate.net In ethynylbenzene derivatives, the acetylenic proton can act as a hydrogen bond donor, forming ≡C-H···O or ≡C-H···π interactions, which are significant in directing the crystal engineering of such compounds. The interplay of these weak forces is fundamental in determining the supramolecular assembly of the crystal lattice.

Table 1: Hydrogen Bond Geometries in a Derivative Compound (1-chloro-2-methyl-4-nitrobenzene) Data sourced from a representative derivative to infer potential interactions.

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| C5–H5···O2 | 0.95 | 2.69 | 3.129(4) | 109 |

| C7–H7D···O1 | 0.98 | 2.20 | 3.137(4) | 161 |

| C3–H3···O1 | 0.95 | 2.57 | 3.320(4) | 136 |

| Symmetry codes apply to the original crystallographic data. researchgate.net |

Bond Lengths and Angles Analysis

The molecular geometry, including bond lengths and angles, provides a fundamental understanding of the compound's structure. For derivatives of this compound, the molecule is expected to be largely planar. In the case of 1-chloro-2-methyl-4-nitrobenzene, the chloro- and methyl- substituents lie very close to the meanplane of the benzene ring. mdpi.com

The bond distances and angles are generally within normal ranges and are comparable to those reported for other chlorinated aromatic structures. mdpi.com The C-Cl bond length in aromatic systems is typically around 1.74 Å. The ethynyl group (–C≡CH) is linear, with C≡C triple bond lengths of approximately 1.20 Å and C-C single bond lengths connecting to the phenyl ring around 1.43 Å. The angles within the benzene ring are expected to be close to 120°, with minor deviations due to substituent effects.

Table 2: Expected Bond Parameters for this compound Values are typical and based on data from analogous structures.

| Bond/Angle | Expected Value |

| C-Cl Bond Length | ~ 1.74 Å |

| C≡C Bond Length | ~ 1.20 Å |

| C-C (Aromatic) Bond Length | ~ 1.39 Å |

| C(Aromatic)-C(Ethynyl) Bond Length | ~ 1.43 Å |

| C-C-C (Aromatic Ring) Angle | ~ 120° |

| C-C≡C Angle | ~ 180° |

Advanced Chromatographic Techniques for Purity Assessment and Characterization

Advanced chromatographic techniques are indispensable for the separation, purification, and characterization of synthetic organic compounds like this compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of aromatic compounds. For substituted benzenes and phenylacetylenes, reversed-phase (RP) HPLC is commonly employed. sielc.com Phenyl stationary phases can offer unique selectivity for aromatic compounds due to π-π interactions between the analyte and the stationary phase. chromatographyonline.com The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, allows for the fine-tuning of separation. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is crucial for both the identification of the main compound and the characterization of impurities. nih.gov For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum, facilitating identification. nih.gov LC-MS is particularly valuable for confirming the molecular weight of the target compound and elucidating the structures of byproducts.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. coresta.org This high-throughput technique is well-suited for the rapid purity assessment of reaction mixtures and final products in a drug discovery or material science setting. The enhanced separation efficiency of UPLC is beneficial for resolving closely related impurities from the main analyte. coresta.org

Table 3: Application of Chromatographic Techniques for Aromatic Compound Analysis

| Technique | Principle | Application for this compound |

| HPLC | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Purity determination, quantification, separation of isomers. Phenyl or C18 columns are typically used. sielc.comchromatographyonline.com |

| LC-MS | Combines HPLC separation with mass analysis for structural information. | Molecular weight confirmation, impurity identification, structural elucidation based on fragmentation patterns. nih.gov |

| UPLC | A high-pressure version of HPLC using smaller particles for faster, more efficient separations. | High-throughput purity screening, rapid method development, improved resolution of complex mixtures. coresta.org |

Computational and Theoretical Investigations of 1 Chloro 2 Ethynyl 4 Methylbenzene

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to compute the electronic structure of molecules, providing a basis for predicting a wide range of properties. For 1-chloro-2-ethynyl-4-methylbenzene, DFT calculations would be performed to determine its optimized geometry, electronic energies, and orbital distributions.

The electronic structure of a molecule is key to its chemical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and generally more reactive, whereas a large gap implies higher kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl (B1212043) and methyl-substituted benzene (B151609) ring, while the LUMO would likely be distributed across the aromatic system, influenced by the electronegative chlorine atom.

Table 1: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data based on typical values for similar aromatic compounds, as specific computational results for this molecule are not available in the provided search results.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -8.50 | Indicates the energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | -1.20 | Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap | 7.30 | The energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. |

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict how a molecule will react. nih.gov The theory posits that chemical reactions are driven by the most favorable interaction between the HOMO of one reactant and the LUMO of another.

For this compound, FMO analysis would predict its behavior in various reaction types:

Electrophilic Attack: An electrophile would preferentially attack the positions on the molecule where the HOMO density is highest. This is likely to be on the benzene ring, with the precise location influenced by the directing effects of the methyl, ethynyl, and chloro substituents.

Nucleophilic Attack: A nucleophile would target areas where the LUMO is localized, potentially at the carbon atom attached to the chlorine or at the ethynyl group, depending on the nature of the attacking species.

Cycloaddition Reactions: The ethynyl group makes the molecule a potential candidate for cycloaddition reactions. FMO theory would be used to assess the feasibility and regioselectivity of such reactions by analyzing the orbital symmetry and energy compatibility with a potential reaction partner. nih.gov

After computationally optimizing the molecular geometry, a vibrational frequency analysis is typically performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. This analysis serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the theoretical assignment of experimental spectra. For instance, calculations on the related compound 1-chloro-2,4-dinitrobenzene (B32670) have shown good agreement between DFT-calculated frequencies and experimental data. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table contains illustrative frequency ranges based on general spectroscopic data and calculations for similar molecules. researchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡C (Ethynyl) | Stretch | 2100 - 2150 |

| ≡C-H (Ethynyl) | Stretch | 3280 - 3320 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-Cl (Chloro) | Stretch | 700 - 850 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

Molecular Dynamics (MD) Simulations and Conformational Analysis

While this compound is a relatively rigid molecule, MD simulations can provide insight into its dynamic behavior and conformational preferences, particularly regarding the orientation of the methyl group's hydrogen atoms. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the molecule's potential energy surface and the identification of stable conformations and the energy barriers between them. For larger systems, such as this molecule in a solvent or interacting with a biological macromolecule, MD simulations are invaluable for understanding its behavior in a more realistic environment.

In Silico Studies of Intermolecular Interactions and Binding Affinities (e.g., molecular docking for chemical scaffolds)

In silico methods like molecular docking are used to predict how a molecule (a ligand) might bind to a receptor, typically a protein. Although no specific targets for this compound are identified, its structure could serve as a chemical scaffold for designing molecules with specific biological activities.

In a hypothetical docking study, the 3D structure of this compound would be placed into the active site of a target protein. A scoring function would then estimate the binding affinity (e.g., in kcal/mol), predicting the stability of the complex. This process helps identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking (involving the benzene ring), which are crucial for stable binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that correlates variations in the chemical structures of a group of compounds with their observed biological activity or chemical properties. nih.gov To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with measured activity (e.g., enzyme inhibition) would be required.

The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that relates the descriptors to the activity. rsc.orgnih.gov

Validation: The model's predictive power is rigorously tested using statistical validation techniques. nih.gov

A resulting QSAR model could take a general form like: Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

This model would allow for the prediction of the activity of new, unsynthesized derivatives, guiding the design of compounds with enhanced or optimized properties.

Applications of 1 Chloro 2 Ethynyl 4 Methylbenzene in Advanced Chemical Synthesis and Material Science

Role as an Intermediate in Complex Organic Synthesis

The presence of both a reactive terminal alkyne and an aryl chloride in 1-chloro-2-ethynyl-4-methylbenzene makes it a highly valuable intermediate in complex organic synthesis. These two functional groups allow for selective and sequential reactions, providing a strategic pathway to elaborate molecular complexity.

Precursor for Advanced Building Blocks in Medicinal Chemistry

In the realm of medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. This compound serves as a key starting material for the synthesis of advanced building blocks that can be incorporated into biologically active molecules. The ethynyl (B1212043) group is particularly useful for engaging in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is widely employed in the synthesis of pharmaceuticals and natural products due to its mild reaction conditions and high functional group tolerance. ontosight.aigoogle.com

For instance, the ethynyl group of this compound can be reacted with various aryl or heteroaryl halides to introduce diverse substituents, leading to the formation of complex diarylacetylene derivatives. These structures are often found in compounds with potential anti-inflammatory or anticancer properties. ontosight.ai Furthermore, the alkyne moiety can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings, a common feature in many pharmaceutical compounds. medchemexpress.com The chloro group on the benzene (B151609) ring can also be a site for further modification through nucleophilic aromatic substitution or other cross-coupling reactions, adding another layer of synthetic versatility.

Strategic Incorporation into Multi-Step Synthetic Pathways for Fine Chemicals

The distinct reactivity of the chloro and ethynyl groups allows for the strategic and sequential introduction of different functionalities in multi-step syntheses of fine chemicals. The order in which these groups are reacted is critical for achieving the desired target molecule. For example, the Sonogashira coupling reaction can be performed on the ethynyl group while leaving the chloro group intact for a subsequent transformation. google.com This controlled, stepwise approach is essential for building complex molecular architectures with high precision.

The synthesis of polysubstituted benzenes, for instance, often relies on the careful orchestration of directing effects of the substituents. nih.gov The methyl group on the benzene ring of this compound influences the regioselectivity of further electrophilic aromatic substitution reactions, providing a means to control the placement of additional functional groups. This level of control is paramount in the synthesis of fine chemicals where specific isomerism is often required for desired properties.

Contributions to Polymer Chemistry and Material Science

The reactivity of the ethynyl group in this compound also extends its utility into the realm of polymer chemistry and material science, where it can be used as a monomer for creating specialty polymers or as a cross-linking agent to modify polymer properties.

Monomer in Specialty Polymer Synthesis

Substituted acetylenes, including phenylacetylene (B144264) derivatives like this compound, can undergo polymerization to form poly(phenylacetylene)s (PPAs). ontosight.aiuni.lugoogle.com These polymers are of significant interest due to their conjugated backbones, which can impart unique optical and electronic properties, making them suitable for applications in electronics, photoelectronics, and optics. uni.luepa.gov The polymerization of such monomers can be achieved using various transition metal catalysts, with rhodium-based catalysts being particularly effective for producing stereoregular polymers with high molecular weights. uni.lunih.gov

The properties of the resulting polymer can be tuned by the substituents on the phenyl ring. The chloro and methyl groups in this compound would influence the solubility, thermal stability, and electronic properties of the resulting poly(phenylacetylene). google.comsigmaaldrich.com Research into the polymerization of substituted phenylacetylenes has shown that the electronic nature of the substituent can strongly influence the catalytic activity and the properties of the final polymer. google.com

Cross-linking Agent Applications

The difunctional nature of this compound, with its reactive ethynyl and chloro groups, suggests its potential as a cross-linking agent. Cross-linking is a critical process for modifying the mechanical and thermal properties of polymers. Bifunctional molecules can react with polymer chains to form a three-dimensional network, thereby increasing the polymer's strength, stiffness, and thermal resistance.

Alkyne-functionalized molecules are known to be effective cross-linkers, particularly in thiol-yne "click" chemistry, where they react efficiently with thiol groups on polymer chains to form stable thioether linkages. google.combldpharm.com The presence of two reactive sites in this compound could allow for the formation of highly cross-linked networks. For example, the ethynyl group could participate in a thiol-yne reaction, while the chloro group could undergo other coupling reactions to connect different polymer chains. This dual reactivity offers a pathway to create novel polymer networks with tailored properties. google.com

Development of Agrochemical Precursors

The structural motifs present in this compound are also relevant to the agrochemical industry. Halogenated aromatic compounds are a common feature in many herbicides, fungicides, and insecticides, as the inclusion of halogens can significantly influence a molecule's biological activity and environmental persistence.

The synthesis of complex agrochemicals often involves the use of versatile building blocks that can be readily modified. The chloro and ethynyl groups of this compound provide handles for introducing the necessary functionalities to create new agrochemical candidates. For instance, the Sonogashira coupling could be used to attach other cyclic or acyclic fragments to the ethynyl group, a common strategy in the synthesis of modern agrochemicals. The chlorinated toluene (B28343) moiety itself is a known precursor in the synthesis of various agrochemicals. The ability to perform selective transformations on this molecule makes it a potentially valuable starting material for the discovery of new and effective crop protection agents.

Synthesis of Novel Herbicide Structures with Enhanced Efficacy

The structural framework of this compound, featuring a substituted phenyl ring, is a common motif in various agrochemicals. nih.govresearchgate.net While direct application of this specific compound in commercial herbicides is not extensively documented in publicly available literature, its chemical functionalities suggest its potential as a valuable intermediate in the synthesis of new herbicidal agents. The development of modern herbicides often involves the creation of diverse chemical libraries to identify structures with high efficacy and selectivity. nih.gov

The synthesis of many contemporary agrochemicals, including herbicides, relies on building blocks that can be readily modified to fine-tune their biological activity. nih.gov Substituted phenylacetylenes are known precursors in the synthesis of various active ingredients for crop protection. nih.gov The chloro and methyl groups on the benzene ring of this compound can influence the molecule's interaction with biological targets, while the ethynyl group serves as a reactive handle for further chemical transformations. This allows for the construction of more complex molecules, a common strategy in the design of novel herbicides. nih.gov

The table below outlines classes of herbicides where a substituted phenyl moiety is a key structural feature, indicating the potential for incorporating derivatives of this compound.

| Herbicide Class | General Structural Feature | Potential Role of this compound |

| Phenyl-ether Herbicides | Substituted diphenyl ether linkage | As a precursor for one of the aryl rings |

| Phenyl-pyrazole Herbicides | A pyrazole (B372694) ring attached to a substituted phenyl group | As a starting material for the phenyl component |

| Phenyl-urea Herbicides | A urea (B33335) group linked to a substituted phenyl ring | As a foundational scaffold for the aromatic portion |

Utility in Pharmaceutical Intermediate Synthesis and Drug Scaffold Design

The design and synthesis of novel pharmaceutical agents is a cornerstone of medicinal chemistry. The ethynyl group in this compound makes it a prime candidate for use in "click chemistry," a class of reactions known for their high efficiency and selectivity. wikipedia.orgnih.gov Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for creating 1,2,3-triazole rings, which are stable and can act as linkers or pharmacophores in drug molecules. nih.govnih.gov The ability to readily form these triazole linkages makes this compound a potentially useful building block for generating libraries of diverse compounds for drug screening. nih.gov

Furthermore, the Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is another key transformation where this compound could be employed. organic-chemistry.org This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals. organic-chemistry.org The chloro- and methyl-substituted phenyl ring can serve as a scaffold, upon which other functionalities can be built via the ethynyl group to modulate pharmacological activity.

The following table presents potential applications of this compound in the synthesis of pharmaceutical intermediates.

| Synthetic Approach | Reaction Type | Potential Product | Therapeutic Area (Example) |

| Click Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Substituted 1,2,3-triazoles | Anticancer agents nih.gov |

| Cross-Coupling | Sonogashira Coupling | Di-substituted alkynes | Various, depending on coupled partner |

| Cycloaddition Reactions | [2+2+2] Cycloadditions | Complex polycyclic aromatic systems | Materials and drug discovery |

Applications in Catalytic Systems and Ligand Synthesis

While there is no widespread documentation of this compound itself acting as a catalyst, its chemical structure lends itself to being a precursor for the synthesis of specialized ligands for catalytic systems. The ethynyl group is a versatile functional group that can be used to link the phenyl ring to other moieties to form multidentate ligands. These ligands can then coordinate with transition metals to form catalysts with specific activities and selectivities.

Role in Transition Metal-Catalyzed Transformations

The primary role of this compound in transition metal-catalyzed transformations is that of a substrate. As a terminal alkyne, it is a key reactant in Sonogashira coupling reactions, which are typically catalyzed by a combination of palladium and copper complexes. organic-chemistry.org In these reactions, the carbon-carbon triple bond of the ethynyl group is coupled with an aryl or vinyl halide to form a new carbon-carbon bond. organic-chemistry.org

The reactivity of this compound in such a reaction is summarized in the table below.

| Reaction | Catalysts | Co-catalyst | Base | Product Type |

| Sonogashira Coupling | Palladium complex (e.g., Pd(PPh₃)₄) | Copper(I) salt (e.g., CuI) | Amine (e.g., triethylamine) | Aryl-substituted alkyne |

Supramolecular Chemistry and Self-Assembly Studies

Phenylene-ethynylene oligomers and polymers are a well-studied class of materials in supramolecular chemistry due to their rigid rod-like structure and interesting photophysical properties. nih.gov These molecules can self-assemble into a variety of ordered nanostructures, such as fibers, vesicles, and gels, driven by non-covalent interactions like π-π stacking and hydrogen bonding. chemistryviews.orgresearchgate.net

This compound can serve as a monomeric unit in the synthesis of such oligo- or poly(phenylene-ethynylene)s. The presence of the chloro and methyl substituents on the phenyl ring can be used to tune the self-assembly behavior and the properties of the resulting supramolecular structures. For instance, these substituents can influence the solubility and the intermolecular packing of the polymer chains. chemistryviews.org The ethynyl group provides the reactive site for polymerization, often through oxidative coupling reactions like the Glaser-Hay coupling, or through repeated Sonogashira coupling reactions to build up the polymer chain. chemistryviews.org

The potential of this compound in creating self-assembling structures is outlined below.

| Polymer Type | Synthesis Method | Potential Supramolecular Structure | Potential Application |

| Oligo(phenylene-ethynylene) | Iterative Sonogashira Coupling | Nanofibers, Vesicles | Organic electronics, Sensors |

| Poly(phenylene-ethynylene) | Oxidative Coupling (e.g., Glaser-Hay) | Gels, Films | Light-emitting diodes, Solar cells |

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in 1-Chloro-2-ethynyl-4-methylbenzene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of substituted alkynes to minimize environmental impact. Traditional methods often rely on hazardous reagents and solvents. Modern approaches aim to improve efficiency and safety.

Solvent and Catalyst Modifications: Research into the Sonogashira cross-coupling reaction, a key method for synthesizing phenylacetylenes, has demonstrated that greener alternatives are viable. organic-chemistry.org For instance, conducting the reaction in water using surfactants like quaternary ammonium (B1175870) salts can be effective. organic-chemistry.org Furthermore, palladium catalysts can be used in very low concentrations (ppm levels) with ligands such as HandaPhos to facilitate the reaction under mild conditions without the need for a copper co-catalyst. organic-chemistry.org

Mechanochemistry (Ball Milling): Ball milling has emerged as a sustainable technique for a variety of organic transformations, including the alkynylation of N-heteroarenes. acs.org This solvent-free method uses mechanical force to initiate reactions. Recent studies have shown that the milling equipment itself, specifically stainless steel jars and balls, can act as a catalyst due to the presence of elementary metals like iron. acs.org This approach has been successful in synthesizing alkynylated pyridines and quinolines from their corresponding N-oxides and various terminal alkynes. acs.org

Sonochemistry: Ultrasonic irradiation provides another energy-efficient and green alternative for chemical synthesis. jocpr.com Sonochemistry has been used to prepare hybrids of lignocelluloses and silver in an environmentally friendly manner and to synthesize 2-substituted-1H-perimidine derivatives with high yields and significantly reduced reaction times. jocpr.comnih.gov This methodology reduces pollution and enhances safety. jocpr.com

A comparison of traditional versus green synthesis parameters for related reactions is presented below.

| Feature | Traditional Synthesis | Green Synthesis Approach |

| Solvent | Anhydrous organic solvents (e.g., THF) | Water, bio-derived solvents (e.g., Dimethylisosorbide) organic-chemistry.org |

| Catalyst | Palladium complexes, often with copper co-catalyst wikipedia.org | Low ppm palladium, copper-free systems, mechanocatalysis (ball milling) organic-chemistry.orgacs.org |

| Energy Input | Conventional heating (reflux) | Mechanical energy (ball milling), sonication acs.orgjocpr.com |

| Reaction Time | Hours | Minutes to hours jocpr.comnih.gov |

| Waste | Significant solvent and reagent waste | Reduced waste, potential for catalyst recycling |

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols. In situ spectroscopic techniques allow for real-time monitoring of reacting species, providing invaluable insights into reaction pathways, intermediates, and catalyst behavior.

For reactions like the Sonogashira coupling, which is fundamental to the synthesis of this compound, mechanistic understanding has evolved. The reaction involves a palladium catalyst and, traditionally, a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The catalytic cycle involves the formation of a copper(I) acetylide, which then reacts in the palladium-catalyzed cycle. wikipedia.org

Recent mechanistic studies on related transition-metal-catalyzed functionalizations of alkynes have employed advanced techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to identify and characterize reaction intermediates and products. For example, studies on the Fritsch−Buttenberg−Wiechell rearrangement have used ¹³C labeled precursors to track the migration of the alkynyl group in carbenoid intermediates. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to detect radical intermediates, as demonstrated in the mechanochemically induced alkynylation of N-heteroarenes where a phenylethynyl radical intermediate was confirmed. acs.org

X-ray Photoelectron Spectroscopy (XPS): This technique can provide information about the oxidation states of metal catalysts during a reaction, helping to elucidate the role of different metal species (e.g., Fe³⁺ and Fe²⁺) in the catalytic cycle. acs.org

These advanced studies help to refine mechanistic hypotheses, such as clarifying the roles of different metal species in transmetalation steps or identifying key intermediates like alkenyl-Pd(II) species in hydroarylation reactions. acs.org

Exploration of Novel Catalytic Transformations and Chiral Derivatizations

The ethynyl (B1212043) group in this compound is a versatile functional handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Novel Catalytic Transformations: Alkynes are highly active and can participate in numerous reactions, including multicomponent reactions (MCRs). nih.govrsc.org These reactions allow for the formation of several bonds in a single step, increasing synthetic efficiency. Examples of transformations involving the alkyne moiety include:

Cycloaddition Reactions: The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be used to form trisubstituted triazoles. chemrxiv.org

Hydration: The hydration of terminal alkynes, catalyzed by aqueous acid or through oxymercuration, typically yields ketones. masterorganicchemistry.com

Hydroboration-Oxidation: This reaction sequence provides anti-Markovnikov addition, leading to the formation of aldehydes from terminal alkynes. masterorganicchemistry.com

Coupling Reactions: Beyond the Sonogashira reaction, alkynes can undergo various other cross-coupling reactions to form C(sp)-C(sp³) bonds, for example, by reacting with alkyl halides in the presence of an iron catalyst. organic-chemistry.org

Chiral Derivatizations: The synthesis of enantiomerically pure compounds is of paramount importance in many areas of chemistry. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into diastereomers, which can then be distinguished and separated. wikipedia.org While this specific application for this compound is an area for future exploration, general methods for the asymmetric synthesis of chiral alkynes are well-established.

One prominent method is the dynamic kinetic asymmetric alkynylation of racemic heterobiaryl sulfonates, which uses a palladium catalyst with a chiral ligand (e.g., (S)-QUINAP) to produce axially chiral heterobiaryl alkynes with high enantioselectivity. rsc.org Such methodologies could potentially be adapted to create chiral derivatives from precursors related to this compound.

| Derivatization Approach | Description | Potential Outcome |

| Chiral Derivatizing Agent (CDA) | Reacting a racemic mixture with a single enantiomer of a CDA (e.g., Mosher's acid) to form diastereomers. wikipedia.org | Allows for analytical separation and quantification of enantiomers via NMR or chromatography. wikipedia.org |

| Asymmetric Catalysis | Using a chiral catalyst to stereoselectively synthesize one enantiomer of a product from a prochiral or racemic starting material. rsc.org | Production of enantioenriched alkynes for use in chiral materials or as pharmaceutical intermediates. |

Design of Functional Materials and Advanced Scaffolds Incorporating this compound

The rigid, linear structure of the ethynyl group, combined with the electronic properties of the substituted benzene (B151609) ring, makes this compound a valuable building block for functional materials. Phenylacetylene (B144264) derivatives are known precursors to a range of materials with interesting optical, electronic, and structural properties.

Conjugated Polymers: Polymerization of phenylacetylene derivatives can lead to conjugated polymers. These materials are often semiconducting and have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substituents on the phenyl ring (chloro and methyl groups) would influence the polymer's electronic properties, solubility, and morphology.

Molecular Wires and Scaffolds: Dithiafulvenyl-substituted phenylacetylene derivatives have been synthesized and studied for their structure-dependent electronic properties. rsc.org These types of molecules can act as molecular wires or be incorporated into more complex supramolecular structures. The reactivity of these compounds in their oxidized states suggests potential applications in molecular switches or sensors. rsc.org

Liquid Crystals: The rod-like shape of many phenylacetylene derivatives makes them candidates for the design of liquid crystalline materials. By incorporating this core structure into larger molecules, materials with specific phase behaviors and responsiveness to external stimuli could be developed.

The incorporation of this compound into these materials would impart specific properties derived from its substitution pattern, such as modifying the bandgap in a conjugated polymer or influencing the self-assembly of advanced scaffolds.

Environmental Fate and Biodegradation Studies of Related Compounds (for mechanistic understanding of environmental impact)

Microorganisms, particularly bacteria from the Pseudomonas and Comamonas genera, have demonstrated the ability to degrade a wide range of substituted aromatic compounds. nih.govmdpi.com

Metabolic Pathways: The biodegradation of these compounds often involves enzymatic processes. mdpi.org Key factors influencing the rate of biodegradation include the compound's molecular weight and electronic properties. mdpi.org Generally, degradation proceeds through the introduction of hydroxyl groups onto the aromatic ring, often forming catechol intermediates. epa.gov These catechols then undergo ring cleavage, breaking down the aromatic structure. epa.gov

Microbial Action: Pseudomonas sp. strain JS150 can grow on chlorobenzene (B131634) and degrade mixtures of chlorinated benzenes. asm.org It possesses a nonspecific toluene (B28343) dioxygenase enzyme that is key to this process. nih.govasm.org Similarly, Comamonas testosteroni has been shown to degrade compounds like 4-chloronitrobenzene and hexachlorobenzene, often through pathways involving hydroxylation and dechlorination. mdpi.com

Factors Affecting Degradation: The presence of certain substituents can affect the rate of biodegradation. Chloro, nitro, and sulfonate groups tend to slow down decomposition, whereas carboxyl and phenolic hydroxyl groups can make the compound more susceptible to microbial attack. acs.org The presence of multiple types of pollutants can also lead to complex interactions, sometimes requiring a consortium of different microorganisms for complete mineralization. epa.govnih.gov Halogenated aromatic compounds are known to persist in the environment due to their thermal stability, insolubility, and resistance to chemical degradation, leading to accumulation in the food chain. epa.gov

The table below summarizes the biodegradability potential of substituted benzenes based on structural factors.

| Factor | Influence on Biodegradation | Rationale |

| Molecular Weight (MW) | Lower MW generally leads to easier degradation. mdpi.org | Smaller molecules are more easily taken up and transported by microbial cells. mdpi.org |

| Heat of Formation (ΔHf) | Lower ΔHf (less stable compounds) biodegrade more easily. mdpi.org | Less energy is required for microbes to break down less stable molecules. mdpi.org |

| Substituent Type | -OH, -COOH groups favor degradation. acs.org | These groups can make the aromatic ring more susceptible to enzymatic attack. |

| Substituent Type | -Cl, -NO₂, -SO₃H groups hinder degradation. acs.org | These electron-withdrawing groups can make the ring less reactive towards initial oxidative enzymes. |

| Number of Chlorine Atoms | Increased chlorination generally decreases degradation rate. | The C-Cl bond is stable and requires specific enzymes (dehalogenases) for cleavage. |

Q & A

Q. What are effective synthetic routes for 1-Chloro-2-ethynyl-4-methylbenzene, and how can reaction conditions be optimized?

Methodological Answer: A robust synthesis involves coupling reactions using ethynyl precursors and halogenated aromatic intermediates. For example, a modified Sonogashira coupling could be employed, leveraging palladium catalysis to introduce the ethynyl group to a chlorinated toluene derivative. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI for cross-coupling efficiency.

- Solvent : Degassed THF or DMF to prevent side reactions.

- Temperature : 60–80°C for 12–24 hours to maximize yield .

Optimization : Reaction monitoring via TLC or GC-MS is critical. Adjusting the molar ratio of the halogenated precursor to the ethynyl reagent (1:1.2–1.5) can mitigate incomplete conversion.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect signals for the methyl group (δ ~2.3 ppm, singlet), aromatic protons (δ ~7.2–7.5 ppm), and the ethynyl proton (δ ~3.1 ppm, triplet for terminal alkyne).

- ¹³C NMR : The sp-hybridized ethynyl carbons appear at δ ~70–85 ppm, while the quaternary aromatic carbon bearing chlorine resonates at δ ~135 ppm .

- IR : A sharp peak at ~2100 cm⁻¹ confirms the C≡C stretch.

- Mass Spectrometry : The molecular ion [M]⁺ should match the molecular weight (C₉H₇Cl, 150.6 g/mol) with fragments corresponding to loss of Cl (m/z 115) or methyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a vapor respirator if ventilation is inadequate .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Waste Disposal : Collect halogenated waste separately and treat with alkaline hydrolysis (e.g., NaOH/ethanol) to neutralize reactive alkynes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of substituents on the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model:

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing chlorine and ethynyl groups direct incoming electrophiles to the para position of the methyl group.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (ΔE ≈ 5.2 eV) indicate moderate reactivity in cross-coupling reactions .

Validation : Compare computational results with experimental Hammett substituent constants (σₚ for Cl = +0.23, ethynyl = +0.34) to assess regioselectivity .

Q. How can contradictions in reported reaction yields for halogen-alkyne couplings be resolved?

Methodological Answer: Discrepancies often arise from:

- Catalyst Purity : Use freshly prepared Pd(0) catalysts to avoid deactivation.

- Oxygen Sensitivity : Rigorous degassing of solvents (e.g., freeze-pump-thaw cycles) improves reproducibility .

Case Study : A photoredox-mediated synthesis of a related chlorinated alkyne achieved 78% yield under blue light (4CzIPN catalyst) vs. 45% yield in thermal conditions .

Q. What strategies enable selective functionalization of the ethynyl group without affecting the chloro or methyl substituents?

Methodological Answer:

- Protection-Deprotection : Use a trimethylsilyl (TMS) group to protect the alkyne during halogenation steps.

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies the ethynyl group into triazoles .

Example : Reaction with benzyl azide in the presence of CuSO₄/ascorbate yields a triazole derivative (confirmed by X-ray crystallography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.